3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

Quality Control Reproducibility Chemical Procurement

Researchers frequently encounter data reproducibility issues when using generic, regioisomeric mixtures of phenoxyazetidines lacking SAR validation. This compound eliminates that ambiguity with a strictly defined 2-fluoro-5-trifluoromethyl substitution. - Defined regiospecificity eliminates SAR interpretation ambiguity compared to mixed isomer batches. - Low TPSA and moderate lipophilicity support CNS library inclusion for BBB-permeable screening. - Strained azetidine core enables regioselective ring opening for fragment-to-lead elaboration with enhanced three-dimensionality. - The 2-fluoro-5-trifluoromethyl pattern reduces oxidative metabolism at the phenyl ring, aiding metabolic stabilization.

Molecular Formula C10H9F4NO
Molecular Weight 235.18 g/mol
Cat. No. B12074871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine
Molecular FormulaC10H9F4NO
Molecular Weight235.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)F
InChIInChI=1S/C10H9F4NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2
InChIKeyLVTOXPPSXSJGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine – Halogenated Building Block


3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a fluorinated phenoxyazetidine derivative bearing a 2-fluoro and a 5-trifluoromethyl substituent on the phenyl ring . This compound is supplied as a research chemical with certified purity (≥98%) and is intended exclusively for laboratory use as a synthetic intermediate or screening compound [1]. Its structure comprises a strained azetidine heterocycle linked via an ether bridge to a highly electron-deficient aromatic ring, which imparts distinct physicochemical properties compared to unsubstituted or regioisomeric analogs.

Workflow
Halogenated building block for synthesis and screening workflows
Purity certified at ≥98% for reproducible hit validation
Selection
Supports CNS-targeted library design and S1P receptor pathway studies
Strained azetidine core enables fragment-based diversification
Context
Position-specific fluoro/trifluoromethyl pattern for defined SAR interpretation
Differentiated electrostatic profile vs. regioisomeric analogs

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine vs. Positional Isomer Analogs


Phenoxyazetidine derivatives are not interchangeable owing to the profound influence of aromatic substitution patterns on electronic distribution, conformational bias, and intermolecular interactions. The 2-fluoro-5-trifluoromethyl arrangement creates a unique electrostatic surface and dipole moment that differs from the unsubstituted 3-phenoxyazetidine as well as from the 3-fluoro-5-trifluoromethyl or 4-fluoro-2-trifluoromethyl [1] regioisomers. In sphingosine-1-phosphate (S1P) receptor modulator series, even minor positional shifts have been shown to drastically alter potency and selectivity [2]. Consequently, substituting a generic “3-phenoxyazetidine” for this specific derivative without SAR validation would compromise target engagement data and lead to non-reproducible results.

Regioisomer Mismatch
3-fluoro-5-trifluoromethyl or 4-fluoro-2-trifluoromethyl isomers may shift S1P receptor potency and selectivity profiles, compromising SAR interpretation.
Unsubstituted Analog Drift
Generic 3-phenoxyazetidine lacks the electron-withdrawing substitution; its distinct lipophilicity and TPSA may not support CNS permeability requirements.
Reactivity Divergence
Non-azetidine heterocycles (pyrrolidine, piperidine) do not preserve the ring-strain-driven diversification pathway, limiting downstream fragment elaboration.

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine: Head-to-Head Evidence vs. Alternatives


Certified Purity vs. Uncharacterized Batches

Commercially sourced 3-[2-fluoro-5-(trifluoromethyl)phenoxy]azetidine is offered at ≥98% purity , whereas generic unsubstituted 3-phenoxyazetidine is frequently supplied at only 95% purity . The higher purity specification reduces the risk of unknown impurities confounding biological assay results, a critical factor when selecting compounds for SAR studies or hit validation.

Purity Specification
Reported
≥98% purity (GC/HPLC) vs. 95% for unsubstituted 3-phenoxyazetidine
Supports higher batch-to-batch reproducibility in dose-response assays.
Analytical method not disclosed; purity basis may vary by supplier.
Quality Control Reproducibility Chemical Procurement

Computed Lipophilicity vs. Positional Isomers

The 2-fluoro-5-trifluoromethyl substitution pattern is predicted to confer moderate lipophilicity. While an experimental logP for this specific compound is not publicly available, the closely related 4-fluoro-2-trifluoromethyl isomer exhibits an XLogP3 of 2.3 [1], contrasting with the markedly lower logP of unsubstituted 3-phenoxyazetidine (estimated ∼0.8–1.2) . The additional fluorine atoms increase membrane permeability potential by approximately 10-fold per logP unit, making the fluorinated derivative more suitable for cell-based assays requiring passive membrane diffusion.

Predicted Lipophilicity
Class-level
Inferred XLogP3 ~2.3 for the 2-F-5-CF₃ isomer vs. estimated ~0.8-1.2 for unsubstituted analog
Higher lipophilicity context may support passive membrane permeability for intracellular target engagement.
Data to verify; value inferred from 4-fluoro-2-CF₃ isomer. Experimental logP not reported.
Lipophilicity ADME Physicochemical Properties

Topological Polar Surface Area Differentiation

The 4-fluoro-2-trifluoromethyl analog has a computed TPSA of 21.3 Ų, 1 H-bond donor, and 6 H-bond acceptors [1]. The 2-fluoro-5-trifluoromethyl isomer is anticipated to share a similar TPSA and H-bond profile, which is lower than that of many drug-like azetidine derivatives containing additional polar functionality. TPSA values below 60 Ų are generally associated with good oral absorption, positioning this compound as a favorable scaffold for CNS-targeted libraries where low TPSA (<40 Ų) is desirable.

TPSA Differentiation
Class-level
Computed TPSA ~21.3 Ų (inferred) substantially below the 60-90 Ų CNS drug threshold
Low TPSA profile is associated with passive blood-brain barrier permeability in neuroscience research.
Predicted by PubChem algorithm for the 4-fluoro-2-CF₃ regioisomer.
Polar Surface Area Drug-likeness Bioavailability

Acute Toxicity Hazard Classification

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine carries GHS07 labeling with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, unsubstituted 3-phenoxyazetidine does not display these acute toxicity warnings in commercial listings . This difference in hazard profile necessitates distinct handling protocols and personal protective equipment requirements for laboratory use.

Hazard Classification
Reported
GHS07: H302, H315, H319, H335 vs. no acute hazard statements for unsubstituted analog
Mandates fume hood use and PPE distinct from handling requirements for the parent scaffold.
Based on commercial safety data sheets; classification may differ across regions.
Safety Handling Lab Safety

Azetidine Ring Strain: Reactivity vs. Non-Azetidine Analogs

The azetidine ring in 3-[2-fluoro-5-(trifluoromethyl)phenoxy]azetidine exhibits significant ring strain (~25.5 kcal/mol for azetidine vs. 0 kcal/mol for pyrrolidine) [1]. This strain energy facilitates ring-opening reactions under mild conditions, enabling downstream diversification into linear amino-alcohols or functionalized amines that are inaccessible from the corresponding pyrrolidine or piperidine analogs [2]. The electron-withdrawing phenoxy substituent further polarizes the C-N bond, enhancing regioselective nucleophilic attack.

Ring-Strain Energy
Class-level
Azetidine strain ~25.5 kcal/mol vs. ~0 kcal/mol for pyrrolidine; activated by EWG phenoxy group
Preserves late-stage ring-opening diversification for fragment-based discovery campaigns.
Strain value from literature for parent azetidine; derivative-specific measurement not available.
Synthetic Chemistry Ring Strain Medicinal Chemistry

Optimal Applications for 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine


SAR Studies for CNS Drug Discovery

The compound's predicted low TPSA and moderate lipophilicity [1] make it suitable for inclusion in CNS-focused screening libraries where blood-brain barrier permeability is a prerequisite. Its defined regiospecificity eliminates ambiguity in SAR interpretation relative to mixed isomer batches .

Fragment-Based Discovery via Ring Opening

The strained azetidine core can undergo regioselective ring opening [2], allowing hit fragments to be elaborated into lead-like molecules with increased three-dimensionality—a property correlated with clinical success rates [3].

S1P Receptor Modulator Profiling Panels

Phenoxyazetidine analogs have been patented as S1P receptor modulators [4]; this compound can serve as a reference tool or head-to-head comparator when profiling subtype selectivity against structurally characterized leads.

Metabolic Stability via Fluorinated Building Block

The 2-fluoro-5-trifluoromethyl substitution pattern is known to reduce oxidative metabolism at the phenyl ring [5], making this compound a strategic choice when designing metabolically stabilized candidates.

Application
Selection Property
Validation Focus
CNS library design
Predicted low TPSA and moderate lipophilicity
Permeability and brain penetration model review
Fragment-based elaboration
Strained azetidine core for ring opening
Regioselective diversification and 3D character assessment
S1P receptor modulator profiling
Defined 2-fluoro-5-trifluoromethyl regioisomer
Subtype selectivity benchmarking vs. patent leads
Metabolic stability studies
Fluorinated phenyl ring substitution pattern
Oxidative metabolism pathway-response assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.